molecular formula C13H16N2O2 B2914077 Cyclopropyl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034445-89-9

Cyclopropyl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2914077
CAS RN: 2034445-89-9
M. Wt: 232.283
InChI Key: GVONVXZBMCHAGG-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ketone that contains a pyridine ring and a pyrrolidine ring, making it a unique chemical structure. In

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated innovative approaches in the synthesis of pyrrolidine derivatives, emphasizing the utility of cyclopropyl and pyridinyl groups in constructing complex molecular structures. For instance, the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, utilizing sugar-derived enones, showcases the strategic incorporation of cyclopropyl groups to achieve precise stereochemical outcomes (Guillermo A Oliveira Udry, Evangelina Repetto, & O. Varela, 2014). Similarly, the creation of (alkenyl)(amino)carbene complexes as precursors for cyclopropylacetic acid derivatives underscores the synthetic versatility of these compounds, enabling the formation of cyclopropylacetic acid derivatives under specific conditions (A. Papagni, S. Maiorana, E. Licandro, R. Manzotti, & C. Baldoli, 2001).

Crystal and Molecular Structure Analysis

Detailed structural analyses of cyclopropyl and pyridinyl-containing compounds have been conducted to understand their molecular configurations better. The crystal and molecular structure analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into the intermolecular interactions and hydrogen bonding patterns, contributing to the broader understanding of these compounds' structural dynamics (B. Lakshminarayana et al., 2009).

Applications in Complex Molecular Synthesis

The compound and its derivatives find applications in the synthesis of complex molecular structures. For example, gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides showcases an expedient route to pyrrolidines, illustrating the compound's role in facilitating novel synthetic pathways (Weidong Rao & P. Chan, 2008). Moreover, the construction of unique eight- or nine-membered polyheterocyclic systems via multicomponent reactions demonstrates the compound's potential in creating novel heterocyclic structures with significant complexity (Jun‐Jie Cao et al., 2019).

properties

IUPAC Name

cyclopropyl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(10-1-2-10)15-8-5-12(9-15)17-11-3-6-14-7-4-11/h3-4,6-7,10,12H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONVXZBMCHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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